Multi-Kinase Co-Targeting at Nanomolar Potency Versus Single-Target Selective CDK7 Inhibitors
BTX-A51 is the only clinical-stage molecule that simultaneously inhibits CK1α (IC50 17 nM), CDK7 (Kd 1.3 nM), and CDK9 (Kd 4 nM) at single-digit nanomolar potency . In contrast, the leading selective CDK7 clinical candidates—samuraciclib (CT7001), SY-5609, and the tool compound THZ1—show minimal to no CK1α inhibition and substantially weaker CDK9 engagement. Samuraciclib inhibits CDK7 with an IC50 of 41 nM but requires 30-fold higher concentrations to affect CDK9 [1]. SY-5609 exhibits a Kd of 0.065 nM for CDK7 but a Ki of 960 nM for CDK9, representing a >14,000-fold selectivity gap that precludes meaningful CDK9 co-targeting at pharmacologically relevant concentrations . THZ1, while potent against CDK7 (IC50 3.2 nM), is a covalent inhibitor that also irreversibly engages CDK12 and CDK13, introducing off-target liabilities and lacking any CK1α activity . BTX-A51's pan-CK1 activity (Kd 0.5–20 nM across CSNK1 isoforms, CK1α Kd 5.3 nM) further differentiates it, as it shows hardly any inhibition of CDK8, CDK13, CDK11a, CDK11b, or CDK19, demonstrating intra-family selectivity within the CDK tree .
| Evidence Dimension | Multi-target kinase engagement potency (CK1α, CDK7, CDK9) |
|---|---|
| Target Compound Data | BTX-A51: CK1α IC50 17 nM, CDK7 Kd 1.3 nM, CDK9 Kd 4 nM; CK1α Kd 5.3 nM (pan-CK1 Kd 0.5–20 nM) |
| Comparator Or Baseline | Samuraciclib: CDK7 IC50 41 nM, 30-fold selective over CDK9; SY-5609: CDK7 Kd 0.065 nM, CDK9 Ki 960 nM; THZ1: CDK7 IC50 3.2 nM (covalent), no CK1α activity, also inhibits CDK12/13 |
| Quantified Difference | BTX-A51 CDK9 Kd 4 nM vs SY-5609 CDK9 Ki 960 nM (240-fold difference); BTX-A51 unique CK1α engagement (IC50 17 nM) absent in all selective CDK7 comparators |
| Conditions | Biochemical kinase assays; Kd determined by SPR or analogous binding assays; IC50 by enzymatic activity assays (vendor and literature data) |
Why This Matters
The simultaneous engagement of CK1α, CDK7, and CDK9 at low nanomolar concentrations is mechanistically required for the synergistic p53 stabilization plus super-enhancer shutdown that drives selective leukemic cell apoptosis, a pharmacological profile not achievable with any single-target agent or combination of existing selective inhibitors.
- [1] Samuraciclib (CT7001) Product Information. CDK7 IC50 41 nM; 30-fold selectivity over CDK9. PeptideDB. View Source
